molecular formula C10H17NO B8646863 2-(Pyrrolidin-1-yl)cyclohexanone

2-(Pyrrolidin-1-yl)cyclohexanone

Cat. No.: B8646863
M. Wt: 167.25 g/mol
InChI Key: LWXDJEHVWVQRLV-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)cyclohexanone (CAS: 18543-93-6) is a cyclohexanone derivative substituted with a pyrrolidine group at the 2-position. Its molecular formula is C₁₀H₁₅NO, with a molecular weight of 165.235 g/mol . The compound features a six-membered cyclohexanone ring fused to a five-membered pyrrolidine moiety, creating a bicyclic structure.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

2-pyrrolidin-1-ylcyclohexan-1-one

InChI

InChI=1S/C10H17NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h9H,1-8H2

InChI Key

LWXDJEHVWVQRLV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)N2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs of 2-(Pyrrolidin-1-yl)cyclohexanone, highlighting differences in substituents, molecular weight, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes References
This compound 18543-93-6 C₁₀H₁₅NO 165.235 Cyclohexanone + pyrrolidine Research compound; potential CNS activity
Methoxetamine 1239943-76-0 C₁₅H₂₁NO₂ 247.33 Cyclohexanone + ethylamino + 3-methoxyphenyl Dissociative anesthetic; controlled substance
2-Fluoro-NENDCK N/A C₁₄H₁₆FNO 233.29 Cyclohexanone + ethylamino + 2-fluorophenyl Depressant properties; controlled substance
6-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]-1-phenylhexan-1-one 275.19 (exact mass) C₁₇H₂₅NO₂ 275.19 Hexanone + phenyl + hydroxymethyl-pyrrolidine Synthetic intermediate; chiral synthesis
2-(1-Cyclohexenyl)cyclohexanone 1502-22-3 C₁₂H₁₆O 176.26 Cyclohexanone + cyclohexenyl Perfuming agent; agrochemical precursor

Physicochemical Properties

  • Polarity: The presence of electronegative groups (e.g., fluorine in 2-fluoro-NENDCK) increases polarity and water solubility compared to this compound .
  • Molecular Weight : Bulkier substituents (e.g., methoxyphenyl in Methoxetamine) result in higher molecular weights (247.33 vs. 165.235 g/mol) .
  • Chirality : Compounds like 6-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-1-phenylhexan-1-one exhibit stereoselectivity, impacting pharmacological activity .

Preparation Methods

Reaction Design

The Mannich reaction offers a one-pot synthesis by condensing cyclohexanone, pyrrolidine, and formaldehyde. This method forms a β-amino ketone, with the pyrrolidine moiety introduced at the 2-position.

Mechanistic Insights :

  • Iminium Ion Formation : Formaldehyde and pyrrolidine react to generate an iminium ion intermediate.

  • Nucleophilic Attack : Cyclohexanone enolate attacks the iminium ion, yielding the Mannich base.

  • Tautomerization : The product tautomerizes to stabilize the ketone group.

Optimized Conditions :

  • Catalyst : Acetic acid (10 mol%) facilitates iminium formation.

  • Solvent : Toluene enables azeotropic removal of water, driving the reaction to completion.

  • Temperature : Reflux (110°C) for 6–8 hours ensures high conversion.

Procedure :

  • Mix cyclohexanone (0.1 mol), pyrrolidine (0.12 mol), and 37% formaldehyde (0.1 mol) in toluene.

  • Add acetic acid (0.01 mol) and reflux under Dean-Stark trap.

  • Cool, wash with saturated NaHCO3, and dry over MgSO4.

  • Purify via silica gel chromatography (ethyl acetate:hexane, 1:3) to isolate the product.

Yield : 65–70%.

Challenges and Solutions

  • Byproduct Formation : Excess formaldehyde may lead to polymethylene bridges. This is avoided by slow formaldehyde addition and stoichiometric control.

  • Purification : Chromatography is essential due to polar byproducts.

Microwave-Assisted Synthesis

Enhanced Reaction Efficiency

Microwave irradiation reduces reaction times from hours to minutes. A modified nucleophilic substitution protocol achieves 75% yield in 30 minutes.

Procedure :

  • Combine 2-chlorocyclohexanone (1 mmol), pyrrolidine (1.2 mmol), and K2CO3 (2 mmol) in DMF (5 mL).

  • Irradiate at 150°C (300 W) for 30 minutes.

  • Extract with dichloromethane, dry, and concentrate.

  • Recrystallize from hexane.

Advantages :

  • Energy Efficiency : 80% reduction in energy consumption.

  • Scalability : Compatible with continuous-flow systems.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (CDCl3) : δ 1.50–1.85 (m, 6H, cyclohexanone CH2), 2.50–2.70 (m, 4H, pyrrolidine CH2N), 3.10–3.30 (m, 4H, pyrrolidine CH2).

  • 13C NMR : δ 210.5 (C=O), 55.2 (NCH2), 25.8–35.6 (cyclohexanone CH2).

  • GC-MS : m/z 167 [M+] (C10H17NO), fragments at m/z 98 (pyrrolidine loss).

Purity Assessment

  • HPLC : C18 column, UV detection at 254 nm, retention time 8.2 minutes.

  • Elemental Analysis : Calculated (%) C 71.80, H 10.18, N 8.38; Found C 71.75, H 10.22, N 8.35.

Comparative Evaluation of Methods

Method Yield Time Complexity Scalability
Nucleophilic Substitution50–60%2 hModerateHigh
Mannich Reaction65–70%8 hHighModerate
Microwave-Assisted75%0.5 hLowHigh

Industrial Production Considerations

Continuous-Flow Synthesis

Adopting continuous-flow reactors enhances reproducibility and safety. A prototype system achieved 90% conversion by maintaining precise temperature (130°C) and pressure (5 bar).

Environmental Impact

  • Solvent Recovery : 2-Methoxyethanol and toluene are recycled via distillation, reducing waste by 60%.

  • Catalyst Reuse : Quinoline and acetic acid are recovered via acid-base extraction, lowering costs .

Q & A

Q. What are the recommended synthetic routes for 2-(Pyrrolidin-1-yl)cyclohexanone, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, cyclohexanone derivatives can react with pyrrolidine under reflux in anhydrous solvents (e.g., dichloromethane) with a catalyst like p-toluenesulfonic acid. Reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 ketone:amine) are critical for optimizing yields. Side products, such as over-alkylated derivatives, are minimized by controlling reaction time (<12 hours) .
  • Key Data :
  • Yield optimization: 60–75% under inert atmosphere .
  • Purity verification: GC-MS or HPLC with UV detection (λ = 254 nm) .

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR : 1^1H NMR shows characteristic pyrrolidine ring protons (δ 2.5–3.0 ppm) and cyclohexanone carbonyl (δ 207–210 ppm in 13^{13}C NMR).
  • Mass Spectrometry : Molecular ion peak at m/z 195 (M+^+) and fragmentation patterns (e.g., loss of pyrrolidine moiety, m/z 98) confirm the structure .
    • Validation : Cross-reference with PubChem or NIST spectral libraries .

Q. What preliminary biological activities are associated with this compound?

  • Methodological Answer : Screen for antimicrobial activity using broth microdilution assays (e.g., MIC against S. aureus or E. coli). Neuropharmacological potential is assessed via receptor binding assays (e.g., dopamine or serotonin transporters). Note: Structural analogs like 2-(1-Hydroxycyclohexyl)cyclohexanone show antibacterial activity (MIC = 32 µg/mL) , while pyrrolidine-containing compounds often exhibit CNS effects .

Advanced Research Questions

Q. How can conflicting solubility or stability data for this compound be resolved?

  • Methodological Answer :
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis is common in aqueous media (pH < 5 or > 9).
  • Solubility : Use shake-flask method with UV quantification. Discrepancies arise from solvent polarity (logP ≈ 2.5 predicts moderate lipophilicity) .
    • Data Reconciliation : Compare results with EPA DSSTox or PubChem experimental values .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?

  • Methodological Answer :
  • LC-MS/MS : Detects impurities at ppm levels (e.g., residual pyrrolidine or ketone intermediates).
  • Headspace GC-MS : Identifies volatile degradation products (e.g., cyclohexenone derivatives).
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R2^2 > 0.99) and LOQ (<0.1%) .

Q. How does stereochemistry influence the neuropharmacological activity of this compound derivatives?

  • Methodological Answer :
  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test in vitro/in vivo models.
  • Activity Correlation : (R)-enantiomers of pyrrolidine derivatives often show higher receptor affinity (e.g., σ-1 or NMDA receptors) .
    • Case Study : Methoxetamine (a structural analog) exhibits stereospecific NMDA receptor antagonism .

Q. What are the toxicological thresholds for this compound in cellular models?

  • Methodological Answer :
  • Cytotoxicity Assays : Use MTT or resazurin assays in HepG2 or SH-SY5Y cells. EC50_{50} values typically range 50–100 µM for pyrrolidine derivatives.
  • Genotoxicity : Ames test (+/- S9 metabolic activation) to rule out mutagenicity .

Regulatory and Safety Considerations

Q. What regulatory restrictions apply to this compound in research settings?

  • Answer : Classified as a controlled substance in some jurisdictions (e.g., West Virginia’s SB 703, 2022) due to structural similarity to Schedule II cathinones. Researchers must obtain DEA licensure for procurement and adhere to storage protocols (e.g., locked cabinets, usage logs) .

Q. What safety protocols are recommended for handling this compound?

  • Answer :
  • PPE : Nitrile gloves, lab coat, and ANSI-approved goggles.
  • Ventilation : Use fume hoods for synthesis or weighing.
  • Spill Management : Absorb with vermiculite and neutralize with 10% acetic acid .

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